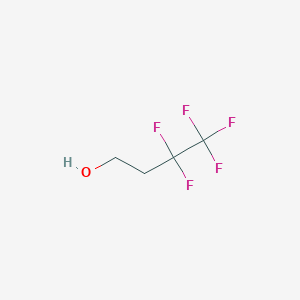
3,3,4,4,4-Pentafluorobutan-1-ol
Cat. No. B031877
Key on ui cas rn:
54949-74-5
M. Wt: 164.07 g/mol
InChI Key: JPMHUDBOKDBBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633339B2
Procedure details


1-Bromo-3,3,4,4,4-pentafluoro-1-butene may be prepared by a three step sequence beginning with reaction of phosphorous tribromide with 3,3,4,4,4-pentafluoro-1-butanol to give 4-bromo-1,1,1,2,2-pentafluorobutane. Thermal bromination of 4-bromo-1,1,1,2,2-pentafluorobutane at 350-400° C. gives 4,4-dibromo-1,1,1,2,2-pentafluorobutane which may in turn be heated with powdered potassium hydroxide to give the desired bromobutene.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]=[CH:3][C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6].P(Br)(Br)Br.FC(F)(C(F)(F)F)CCO>>[Br:1][CH2:2][CH2:3][C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=CC(C(F)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(CCO)(C(F)(F)F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCC(C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
